Cas no 877631-48-6 (N'-2-(4-chlorophenyl)ethyl-N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylethanediamide)

N'-2-(4-chlorophenyl)ethyl-N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylethanediamide 化学的及び物理的性質
名前と識別子
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- N-[2-(4-chlorophenyl)ethyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide
- 877631-48-6
- N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
- AKOS024653564
- F2504-0119
- N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
- N'-2-(4-chlorophenyl)ethyl-N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylethanediamide
-
- インチ: 1S/C26H29ClN4O3/c27-21-10-8-20(9-11-21)12-13-28-25(32)26(33)29-19-23(24-7-4-18-34-24)31-16-14-30(15-17-31)22-5-2-1-3-6-22/h1-11,18,23H,12-17,19H2,(H,28,32)(H,29,33)
- InChIKey: WRCQWDUEWNAKLH-UHFFFAOYSA-N
- ほほえんだ: C(NCCC1=CC=C(Cl)C=C1)(=O)C(NCC(C1=CC=CO1)N1CCN(C2=CC=CC=C2)CC1)=O
計算された属性
- せいみつぶんしりょう: 480.1928185g/mol
- どういたいしつりょう: 480.1928185g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 8
- 複雑さ: 644
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 77.8Ų
N'-2-(4-chlorophenyl)ethyl-N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2504-0119-10mg |
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide |
877631-48-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2504-0119-25mg |
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide |
877631-48-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2504-0119-20μmol |
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide |
877631-48-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2504-0119-10μmol |
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide |
877631-48-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2504-0119-50mg |
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide |
877631-48-6 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2504-0119-100mg |
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide |
877631-48-6 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2504-0119-2mg |
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide |
877631-48-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2504-0119-3mg |
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide |
877631-48-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2504-0119-5mg |
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide |
877631-48-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2504-0119-75mg |
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide |
877631-48-6 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
N'-2-(4-chlorophenyl)ethyl-N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylethanediamide 関連文献
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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N'-2-(4-chlorophenyl)ethyl-N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylethanediamideに関する追加情報
Research Brief on N'-2-(4-chlorophenyl)ethyl-N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylethanediamide (CAS: 877631-48-6)
The compound N'-2-(4-chlorophenyl)ethyl-N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylethanediamide (CAS: 877631-48-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a furan ring, a chlorophenyl group, and a phenylpiperazine moiety, exhibits promising pharmacological properties. Recent studies have focused on its potential applications in targeting specific biological pathways, particularly in the context of neurological disorders and cancer therapeutics.
One of the key areas of investigation has been the compound's interaction with neurotransmitter receptors. Preliminary in vitro studies suggest that N'-2-(4-chlorophenyl)ethyl-N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylethanediamide demonstrates a high affinity for serotonin and dopamine receptors, making it a candidate for further development in the treatment of psychiatric disorders such as schizophrenia and depression. The compound's ability to modulate receptor activity without inducing significant cytotoxicity has been a focal point of recent research.
In addition to its neurological applications, recent findings have highlighted the compound's potential as an anticancer agent. Studies utilizing cell line models have shown that N'-2-(4-chlorophenyl)ethyl-N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylethanediamide can induce apoptosis in certain cancer cells, particularly those associated with breast and prostate cancers. The mechanism of action appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR cascade, which is often dysregulated in cancer. These findings are supported by molecular docking simulations that predict strong interactions between the compound and critical kinase domains.
Further research has also explored the pharmacokinetic properties of this compound. In vivo studies in rodent models have demonstrated favorable bioavailability and metabolic stability, with minimal off-target effects. However, challenges remain in optimizing the compound's solubility and blood-brain barrier penetration, which are critical for its therapeutic efficacy in neurological applications. Recent advancements in formulation technology, such as nanoparticle-based delivery systems, are being investigated to address these limitations.
In conclusion, N'-2-(4-chlorophenyl)ethyl-N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylethanediamide (CAS: 877631-48-6) represents a versatile and promising candidate for further drug development. Its dual potential in neurological and oncological therapeutics underscores the need for continued research to fully elucidate its mechanisms of action and optimize its pharmacological profile. Future studies should focus on translational research to bridge the gap between preclinical findings and clinical applications.
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